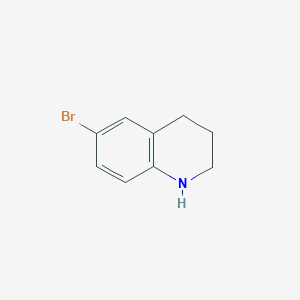

6-Bromo-1,2,3,4-tetrahydroquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHMHBSITKCQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405817 | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-35-8 | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Chemical Research and Development

Introduction

6-Bromo-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound built upon a quinoline core. Its structure features a bromine atom at the 6-position, which provides a reactive site for further chemical modification, making it a valuable intermediate and building block in organic synthesis.[1] This compound and its derivatives are utilized in medicinal chemistry and pharmaceutical development, particularly in the synthesis of more complex molecules targeting a range of biological activities.[1][2] Investigations have explored its use in creating compounds with potential applications in treating neurological disorders and as anticancer agents.[1][2] This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis, and its applications in research.

Chemical and Physical Properties

This compound is typically characterized as a yellow oil.[3] Its core properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Yellow Oil | [3] |

| Molecular Formula | C₉H₁₀BrN | [4] |

| Molecular Weight | 212.09 g/mol | [4] |

| Exact Mass | 210.99966 Da | [4] |

| Storage Temperature | Room Temperature | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 22190-35-8 | [4] |

| InChI | InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | [4] |

| InChIKey | WEHMHBSITKCQBY-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)NC1 | [4] |

Experimental Protocols

The synthesis of this compound is commonly achieved through the electrophilic bromination of 1,2,3,4-tetrahydroquinoline.

Synthesis of this compound[3]

This protocol describes the bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS).

Materials:

-

1,2,3,4-tetrahydroquinoline (1.0 eq.)

-

N-bromosuccinimide (NBS) (0.95 eq.)

-

Acetonitrile (ACN)

-

Ether

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Bromination Reaction: A solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile is cooled to 0°C. N-bromosuccinimide (0.95 eq.) is added to the stirred solution in four portions, with a 20-minute interval between each addition. The reaction mixture is maintained at 0°C and stirred for an additional 3 hours.[3]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The product has a reported Rf value of 0.55.[3]

-

Workup and Extraction: Upon completion, the reaction mixture is diluted with ether. The organic layer is washed sequentially with a saturated sodium bicarbonate solution, water, and brine. The separated organic phase is then dried over anhydrous sodium sulfate.[3]

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. This crude material is purified by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in hexane as the eluent.[3]

-

Characterization: The final product, this compound, is obtained as a yellow oil.[3] Its identity and purity can be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS). A reported analysis showed a purity of 92.25% with an (ES+) m/z of 212.0 (M+H+).[3]

Reactivity and Applications in Drug Development

The primary utility of this compound in research and development stems from its role as a versatile synthetic intermediate.[2] The bromine atom on the aromatic ring is a key functional group that allows for a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-substituted quinoline with various boronic acids. This strategy is employed to synthesize novel aryl-substituted tetrahydroquinolines.[1] These resulting derivatives are often evaluated for their biological activities, including potential anticancer and enzyme inhibitory properties.[1]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

-

¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the molecule and its derivatives.[1][5]

-

LCMS: Liquid Chromatography-Mass Spectrometry is used to assess purity and confirm the molecular weight of the compound. A common result shows an m/z of 212.0, corresponding to the protonated molecule [M+H]⁺.[3]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Classifications:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][6]

-

Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[4][6]

-

Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[4][6]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or outdoors.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep apart from incompatible materials and foodstuff containers.[7]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

References

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in synthetic organic chemistry and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its applications in drug discovery and development, with a focus on its role as a versatile chemical building block.

Chemical Identity and Structure

This compound is a substituted tetrahydroquinoline. The presence of a bromine atom on the aromatic ring at the 6-position provides a reactive site for further chemical modifications, making it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] The tetrahydroquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds.

CAS Number: 22190-35-8[2][3][4]

Molecular Formula: C₉H₁₀BrN[2][5]

Chemical Structure:

Image Source: PubChem CID 4715029

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 212.09 g/mol | [2][4][5] |

| Appearance | Yellow oil | [3] |

| Boiling Point | 303.1°C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 137.1 ± 24.8 °C | [5] |

| Refractive Index | 1.581 | [5] |

| Vapor Pressure | 0.000951 mmHg at 25°C | [5] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the direct bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) as the brominating agent.[3][6]

Experimental Protocol: Bromination of 1,2,3,4-tetrahydroquinoline [3]

-

Materials:

-

1,2,3,4-tetrahydroquinoline (1.0 eq.)

-

N-bromosuccinimide (NBS) (0.95 eq.)

-

Acetonitrile (solvent)

-

Ether

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

Silica gel (100-200 mesh) for column chromatography

-

-

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile in a reaction vessel.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (0.95 eq.) portion-wise to the solution at 0°C. The additions should be spaced out, for instance, in four portions every 20 minutes.

-

After the final addition of NBS, continue stirring the reaction mixture at 0°C for an additional 3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The product has an Rf value of approximately 0.55.

-

Upon completion of the reaction, dilute the organic layer with ether.

-

Wash the diluted organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in hexane as the eluent to yield this compound as a yellow oil.

-

Applications in Drug Development

Derivatives of the tetrahydroquinoline scaffold have demonstrated a wide range of biological activities, making them attractive targets for drug discovery.[7][8] The bromo-substituent on this compound serves as a versatile handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

Notably, derivatives of this compound are explored in the following areas:

-

Neurological Disorders: The core structure is a key intermediate in the synthesis of compounds targeting neurological disorders.[7]

-

Anticancer Agents: Substituted quinolines and tetrahydroquinolines have been investigated as potential anticancer agents.[6] The ability to modify the 6-position allows for the fine-tuning of structure-activity relationships to enhance potency and selectivity against cancer cell lines.

Visualization of Synthetic Utility and Biological Relevance

The following diagram illustrates a conceptual workflow where this compound is used as a starting material in a Suzuki-Miyaura cross-coupling reaction to synthesize a more complex molecule. This derivative is hypothetically designed as a kinase inhibitor, a common strategy in cancer drug development. The diagram then shows the potential inhibitory action of this synthesized compound on a simplified signal transduction pathway.

Caption: Synthetic utility of this compound in generating a kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 3. This compound | 22190-35-8 [chemicalbook.com]

- 4. This compound | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. [PDF] Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-1,2,3,4-tetrahydroquinoline. This document details the chemical shift assignments, coupling constants, and the experimental protocols for acquiring high-quality NMR data, which are crucial for the structural elucidation and purity assessment of this compound in research and drug development.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The precise characterization of its molecular structure is essential for its use as a building block or a pharmacologically active agent. NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This guide presents the ¹H and ¹³C NMR spectral data for this compound, facilitating its unambiguous identification.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data is based on spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-5 | 6.99 | d | 2.0 |

| H-7 | 6.93 | dd | 8.2, 2.0 |

| H-8 | 6.43 | d | 8.2 |

| NH | 3.75 | br s | - |

| H-2 | 3.28 | t | 5.6 |

| H-4 | 2.74 | t | 6.4 |

| H-3 | 1.92 | m | - |

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-4a | 143.6 |

| C-8a | 129.5 |

| C-7 | 129.1 |

| C-5 | 126.8 |

| C-8 | 115.6 |

| C-6 | 111.9 |

| C-2 | 42.1 |

| C-4 | 26.9 |

| C-3 | 22.1 |

Experimental Protocols

The following section outlines the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Pulse Program: A standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans.

-

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Mass Spectrometry Analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 6-Bromo-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its mass spectral data, a representative experimental protocol for data acquisition, and an analysis of its fragmentation pattern.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of the bromine atom. The two major isotopes of bromine, 79Br and 81Br, have a near 1:1 natural abundance, resulting in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

Quantitative Mass Spectral Data

The quantitative data obtained from the mass spectrum of this compound is summarized in the table below. The data includes the mass-to-charge ratio (m/z) of the key ions and their proposed identities.

| m/z | Proposed Ion | Notes |

| 213 | [M+2]+• | Molecular ion with 81Br isotope. |

| 211 | [M]+• | Molecular ion with 79Br isotope. |

| 132 | [M - Br]+ | Loss of a bromine radical. |

| 130 | [M - HBr - H]+ | Loss of hydrogen bromide followed by a hydrogen radical. |

Note: Relative intensities are not available from the provided search results.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H10BrN | PubChem |

| Molecular Weight | 212.09 g/mol | PubChem |

| Monoisotopic Mass | 210.99966 Da | PubChem |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). This protocol is based on general procedures for similar compounds and may require optimization for specific instrumentation and analytical goals.

Sample Preparation

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis and Visualization

General Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Navigating the Solubility Landscape of 6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Immediate Release: This technical guide offers a comprehensive overview of the solubility characteristics of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing essential information on its behavior in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| CAS Number | 22190-35-8 |

| Appearance | Yellow Oil or Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Solubility Profile

Currently, there is a lack of publicly available quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for a related compound, 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroquinoline, indicates its solubility in a range of common organic solvents.[1] This information, summarized in Table 2, can serve as a preliminary guide for solvent selection. The polarity of the tetrahydroquinoline ring system suggests that it will exhibit some solubility in polar organic solvents.

Table 2: Qualitative Solubility of 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroquinoline in Common Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Esters (e.g., Ethyl Acetate) | Soluble[1] |

Experimental Protocols for Solubility Determination

To obtain precise and reproducible solubility data for this compound, standardized experimental protocols are crucial. The following methodologies are recommended for determining its equilibrium solubility.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid method to screen the solubility of the compound in a variety of solvents.

Objective: To quickly estimate the approximate solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid particles.

-

Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical instrumentation (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To further separate the solid and liquid phases, centrifuge the samples.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method.

-

The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic workflow for the comprehensive assessment of a compound's solubility profile.

References

The Versatile Scaffold: A Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position creates 6-bromo-1,2,3,4-tetrahydroquinoline, a versatile building block that has been extensively utilized in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this important scaffold and its derivatives, with a focus on their applications in oncology and neurology.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct bromination of 1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2,3,4-tetrahydroquinoline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Anticancer Drug Discovery

The this compound scaffold has been extensively explored for the development of potent anticancer agents. Derivatives have shown significant activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 10e | A549 (Lung) | MTT | 0.033 ± 0.003 | [1] |

| 10d | A549 (Lung) | MTT | 0.062 ± 0.01 | [1] |

| 10h | MCF-7 (Breast) | MTT | 0.087 ± 0.007 | [1] |

| 10d | MCF-7 (Breast) | MTT | 0.58 ± 0.11 | [1] |

| 10d | MDA-MB-231 (Breast) | MTT | 1.003 ± 0.008 | [1] |

| Compound 15 | MCF-7 (Breast) | SRB | 15.16 | [2] |

| Compound 15 | HepG-2 (Liver) | SRB | 18.74 | [2] |

| Compound 15 | A549 (Lung) | SRB | 18.68 | [2] |

| Compound 10 | MCF-7 (Breast) | SRB | 9.00 | [2] |

| Compound 13 | HepG-2 (Liver) | SRB | 25.32 | [2] |

| Compound 16 | A549 (Lung) | SRB | 21.43 | [2] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used method for determining cytotoxicity and cell proliferation.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid solution

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Several studies have suggested that tetrahydroquinoline derivatives can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, can lead to the induction of apoptosis and suppression of tumor growth.

Applications in Neurological Disorders

Derivatives of this compound have also shown promise in the treatment of neurological disorders, particularly those involving cholinergic and monoaminergic systems. These compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), enzymes that play critical roles in the progression of diseases like Alzheimer's and Parkinson's.

Quantitative Data: Neurological Activity of Tetrahydroisoquinoline Derivatives

Note: Data for this compound derivatives are limited in the provided search results. The table below includes data for related tetrahydroisoquinoline analogs to illustrate the potential of this scaffold class.

| Compound Type | Target | Inhibition | Ki (µM) | IC50 (µM) | Reference |

| Tetrahydroisoquinolines | MAO-A | Competitive | 2 - 77 | - | [3] |

| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | - | 15 | - | [3] |

| 2-Methyl-THIQ | MAO-B | - | 1 | - | [3] |

| 3,4-Dihydroisoquinolines | MAO-B | - | 15 - 76 | - | [3] |

| 6-Bromotryptamine A | AChE | - | - | 73.73 | [4] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the ATCI substrate to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

The this compound scaffold is a valuable and versatile platform in medicinal chemistry. Its amenability to a wide range of chemical modifications has led to the discovery of potent lead compounds for the treatment of cancer and neurological disorders. The data and protocols presented in this guide highlight the significant potential of this scaffold and provide a foundation for further research and development in these critical therapeutic areas. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and clinical success.

References

- 1. 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Bromination of 1,2,3,4-Tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilic bromination of 1,2,3,4-tetrahydroquinoline is a fundamental reaction in organic synthesis, providing key intermediates for the development of novel pharmaceuticals and functional materials. This technical guide delineates the core mechanistic principles of this transformation, explores the factors governing its regioselectivity, and provides detailed experimental protocols for the synthesis of various brominated tetrahydroquinoline derivatives. A recurring challenge in this reaction is the propensity of the tetrahydroquinoline scaffold to undergo oxidation to the aromatic quinoline system, particularly when employing N-bromosuccinimide (NBS) as the brominating agent. Strategies to mitigate this side reaction, such as N-protection, are also discussed. This document serves as a comprehensive resource for researchers aiming to leverage the electrophilic bromination of 1,2,3,4-tetrahydroquinoline in their synthetic endeavors.

Core Mechanism

The electrophilic bromination of 1,2,3,4-tetrahydroquinoline proceeds primarily via an electrophilic aromatic substitution (SEAr) mechanism on the electron-rich benzene ring. The secondary amine in the heterocyclic ring is a potent activating group, directing electrophilic attack to the ortho and para positions.

Electrophilic Aromatic Substitution

The lone pair of electrons on the nitrogen atom enhances the electron density of the aromatic ring, particularly at the C-6 (para) and C-8 (ortho) positions. The reaction is initiated by the attack of an electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS) on the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated product. Due to steric hindrance from the heterocyclic ring, the C-6 position is generally the favored site of substitution.

The Dual Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of 1,2,3,4-tetrahydroquinoline. It is important to recognize that NBS can function not only as a source of electrophilic bromine but also as an oxidant.[1] This dual reactivity can lead to the dehydrogenation of the tetrahydroquinoline ring to form the corresponding aromatic quinoline.[2] The mechanism of dehydrogenation is proposed to occur via a radical pathway.[3][4]

Furthermore, under certain conditions, particularly with an excess of NBS, bromination can also occur at the C-3 position of the heterocyclic ring, which is also suggestive of a radical-mediated process.[4]

Regioselectivity

The regioselectivity of the electrophilic bromination of 1,2,3,4-tetrahydroquinoline is influenced by several factors, including the choice of brominating agent, the solvent, and the presence or absence of a protecting group on the nitrogen atom.

-

Unprotected Tetrahydroquinoline: Direct bromination of 1,2,3,4-tetrahydroquinoline typically yields a mixture of products. The primary substitution occurs at the C-6 position, followed by the C-8 position to give 6,8-dibromo-1,2,3,4-tetrahydroquinoline.[5]

-

Influence of Solvent: The choice of solvent can influence the outcome of the reaction. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring.[5] In contrast, using chloroform as a solvent can promote oxidation to the quinoline.[5]

-

N-Protection for Selective Monobromination: To achieve selective monobromination at the C-6 position and prevent oxidation, the nitrogen atom can be protected with an electron-withdrawing group.[1] Commonly used protecting groups include acetyl (Ac), tert-butyloxycarbonyl (Boc), and chloroacetyl.[1] These groups reduce the electron-donating ability of the nitrogen atom, thereby deactivating the ring towards further substitution and oxidation. N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline, for example, is selectively brominated at the C-6 position.[5]

Quantitative Data

The following table summarizes representative yields for the bromination of 1,2,3,4-tetrahydroquinoline and its derivatives under various conditions.

| Substrate | Brominating Agent (Equivalents) | Solvent | Product(s) | Yield (%) | Reference |

| 1,2,3,4-Tetrahydroquinoline | NBS (5.0) | CHCl₃ | 3,6,8-Tribromoquinoline | 78 | [4] |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ | Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | Not specified | [5] |

| N-Chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinoline | Br₂ | Chloroform | 6-Bromo-N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinoline | 61 | [5] |

| 4-Phenyl-1,2,3,4-tetrahydroquinoline | NBS (5.0) | CHCl₃ | 3,6,8-Tribromo-4-phenylquinoline | 80 | [2] |

| 6-Bromo-4-phenyl-1,2,3,4-tetrahydroquinoline | NBS (5.0) | CHCl₃ | 3,8-Dibromo-4-phenylquinoline | Not specified | [2] |

| Unsubstituted 1,2,3,4-tetrahydroquinoline | NBS (5.0) | CHCl₃ | 3,6,8-Tribromoquinoline | 78 | [4] |

Experimental Protocols

Protocol for the Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This protocol is adapted from the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline in acetic acid, which favors the preservation of the tetrahydroquinoline ring.[5]

-

Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath and add a solution of bromine (2.2 eq) in glacial acetic acid dropwise with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for the Synthesis of 6-Bromo-N-acetyl-1,2,3,4-tetrahydroquinoline (N-Protection Strategy)

This protocol involves an initial N-acetylation step to prevent oxidation and achieve selective monobromination.

Step 1: N-Acetylation

-

Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Acylation: Add acetic anhydride (1.2 eq) and a base such as triethylamine (1.5 eq) or pyridine.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-acetyl-1,2,3,4-tetrahydroquinoline.

Step 2: Bromination

-

Dissolution: Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

-

Bromination: Add N-bromosuccinimide (1.1 eq) in portions at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate and then with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Visualizations

Caption: Mechanism of Electrophilic Aromatic Bromination.

Caption: Reaction Pathways with NBS.

Caption: Workflow for Selective Monobromination.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of 6-aryl-1,2,3,4-tetrahydroquinolines. These derivatives are of significant interest for screening in drug discovery programs, particularly in oncology, due to their potential to modulate key signaling pathways.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline with various arylboronic acids, a summary of representative reaction data, and an overview of the relevant biological context.

Biological Significance and Signaling Pathways

Derivatives of the tetrahydroquinoline core have been identified as potent modulators of critical cellular signaling pathways implicated in cancer progression. For instance, certain tetrahydroquinoline and tetrahydroisoquinoline derivatives have been shown to target the NF-κB and PI3K/AKT/mTOR signaling pathways, which are often dysregulated in cancer, leading to increased cell proliferation and survival.[1][2] Furthermore, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been discovered as a novel class of tubulin polymerization inhibitors that target the colchicine binding site, demonstrating potent cytotoxic effects against various human tumor cell lines.[3] The synthesis of a diverse library of 6-aryl-1,2,3,4-tetrahydroquinolines via Suzuki-Miyaura coupling provides a direct route to novel compounds for screening and development as potential anticancer therapeutics.

Below is a simplified representation of a signaling pathway that can be influenced by tetrahydroquinoline derivatives.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

Suzuki-Miyaura Coupling: Reaction Scheme and Data

The Suzuki-Miyaura coupling of this compound with an arylboronic acid is a palladium-catalyzed cross-coupling reaction that yields the corresponding 6-aryl-1,2,3,4-tetrahydroquinoline.

General Reaction Scheme:

(A generic image placeholder for the reaction scheme)

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are based on typical outcomes for similar couplings.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 82 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 12 | 68 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 71 |

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Sodium carbonate [Na₂CO₃]) (2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide [DMF])

-

Degassed deionized water

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

-

Inert Atmosphere:

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the deactivation of the palladium catalyst.

-

-

Solvent and Catalyst Addition:

-

Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with the inert gas for at least 20 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath or heating mantle and stir the mixture vigorously. The reaction temperature typically ranges from 80 °C to 100 °C.

-

Allow the reaction to proceed for 8-24 hours.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-aryl-1,2,3,4-tetrahydroquinoline product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

- 1. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 6-Bromo-1,2,3,4-tetrahydroquinoline. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 6-amino-1,2,3,4-tetrahydroquinoline scaffolds, which are key components in many biologically active molecules and pharmaceutical candidates.

The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient route to synthesize arylamines.[1][2] Its broad substrate scope and tolerance of various functional groups make it an invaluable tool in drug discovery and development.[1]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide, in this case, this compound, and an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine product and regenerate the active Pd(0) catalyst.[1][2] Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Bromo-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2][3] The tetrahydroquinoline moiety, in particular, offers a three-dimensional structure that can be exploited for specific interactions within the ATP-binding site of kinases. The presence of a bromine atom at the 6-position of the 1,2,3,4-tetrahydroquinoline scaffold provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening as kinase inhibitors.[4] This document provides detailed protocols for the synthesis of potential kinase inhibitors starting from 6-Bromo-1,2,3,4-tetrahydroquinoline, along with methods for their biological evaluation and data presentation.

Key Synthetic Strategies

The synthetic utility of this compound lies in its amenability to functionalization at the 6-position. The bromo group serves as a key reactive site for introducing a wide range of aryl, heteroaryl, and amino substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental to building the molecular complexity required for potent and selective kinase inhibition.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions performed on this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1,2,3,4-tetrahydroquinoline Derivatives

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1,2,3,4-tetrahydroquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-1,2,3,4-tetrahydroquinoline Derivatives

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

-

This compound

-

Aniline derivative (e.g., 3-chloroaniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[5]

-

Evacuate and backfill the flask with argon gas three times.[5]

-

Add anhydrous toluene (10 mL) to the flask.[5]

-

Heat the reaction mixture to 110 °C and stir for 16 hours.[5]

-

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.[5]

-

Wash the filtrate with water (15 mL) and brine (15 mL).[5]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-1,2,3,4-tetrahydroquinoline derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from this compound.

Table 1: Synthesis of 6-Substituted 1,2,3,4-tetrahydroquinoline Derivatives

| Compound | R Group | Coupling Reaction | Yield (%) |

| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 88 |

| 1b | 3-Pyridyl | Suzuki-Miyaura | 81 |

| 2a | 3-Chloroanilino | Buchwald-Hartwig | 75 |

| 2b | Morpholino | Buchwald-Hartwig | 68 |

Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)

| Compound | Target Kinase | IC50 (nM) |

| 1a | EGFR | 120 |

| 1b | VEGFR2 | 85 |

| 2a | c-Met | 35 |

| 2b | PI3Kα | 190 |

Signaling Pathway

Many kinase inhibitors derived from quinoline scaffolds target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in various cancers. The diagram below illustrates this pathway and a potential point of inhibition by a 6-substituted-1,2,3,4-tetrahydroquinoline derivative.[5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a framework for the development of new therapeutic agents targeting a range of kinases implicated in diseases such as cancer. Further optimization of the synthesized compounds through iterative medicinal chemistry efforts can lead to the discovery of potent and selective clinical candidates.

References

The Pivotal Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in the Synthesis of Next-Generation Agrochemicals

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 6-Bromo-1,2,3,4-tetrahydroquinoline is emerging as a critical building block in the development of novel agrochemicals, particularly fungicides. Its unique structural features provide a versatile scaffold for the synthesis of compounds with significant biological activity against a range of plant pathogens. This application note details the use of this compound in the synthesis of two promising classes of fungicides: laccase inhibitors and tubulin polymerization inhibitors, providing detailed experimental protocols and efficacy data for researchers and drug development professionals in the agrochemical sector.

The tetrahydroquinoline moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. In the context of agrochemicals, the introduction of a bromine atom at the 6-position of the 1,2,3,4-tetrahydroquinoline core offers a reactive handle for a variety of chemical transformations, enabling the creation of diverse libraries of potential fungicidal compounds.

Application in the Synthesis of Laccase Inhibitor Fungicides

Laccase, a multi-copper containing oxidase, is a novel and promising target for the development of fungicides.[1] Inhibiting this enzyme disrupts fungal growth and development. Derivatives of 1,2,3,4-tetrahydroquinoline, such as sulfonyl hydrazides and pyrazoles, have shown potent laccase inhibitory activity and broad-spectrum fungicidal effects.[2]

A series of novel sulfonyl hydrazide derivatives incorporating the 1,2,3,4-tetrahydroquinoline scaffold have been synthesized and evaluated for their antifungal properties.[2] These compounds have demonstrated significant activity against various plant pathogenic fungi.

Quantitative Data: Fungicidal Activity of Tetrahydroquinoline-based Laccase Inhibitors

| Compound Class | Target Fungi | EC50 (µg/mL) | Reference |

| Tetrahydroquinoline Sulfonyl Hydrazides | Valsa mali | 2.78 | [1] |

| Sclerotinia sclerotiorum | 3.32 | [1] | |

| Pyrazole Derivatives with Tetrahydroquinoline | Gaeumannomyces graminis var. tritici | >90% inhibition at 50 µg/mL | [3] |

Application in the Synthesis of Tubulin Polymerization Inhibitor Fungicides

Another important class of fungicides derived from the quinoline scaffold are the quinolin-6-yloxyacetamides. These compounds act by inhibiting fungal tubulin polymerization, a crucial process for cell division and growth.[4] While the direct synthesis from this compound is not explicitly detailed in the available literature, a plausible synthetic pathway can be proposed. This involves the dehydrogenation of the tetrahydroquinoline to the corresponding quinoline, followed by the conversion of the bromo group to a hydroxyl group, which then serves as a key intermediate for the synthesis of quinolin-6-yloxyacetamides.

Quantitative Data: Fungicidal Activity of Quinolin-6-yloxyacetamides

| Target Pathogen | Disease | Activity Level | Reference |

| Phytophthora infestans | Potato and tomato late blight | High | [4] |

| Mycosphaerella graminicola | Wheat leaf blotch | High | [4] |

| Uncinula necator | Grape powdery mildew | High | [4] |

Experimental Protocols

Protocol 1: Proposed Synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl Hydrazide Derivatives (Laccase Inhibitors)

This protocol is a proposed synthetic route based on the synthesis of related sulfonyl hydrazide derivatives.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl chloride

-

To a stirred solution of this compound (1.0 eq) in a suitable solvent such as chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture carefully onto crushed ice.

-

The precipitate formed is filtered, washed with cold water, and dried to yield 1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.

Step 2: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl hydrazide

-

Dissolve the 1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (1.0 eq) in a suitable solvent like ethanol.

-

Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

The resulting solid is filtered, washed with ethanol, and dried to obtain the desired sulfonyl hydrazide.

Step 3: Synthesis of N'-substituted-1,2,3,4-tetrahydroquinoline-6-sulfonohydrazide Derivatives

-

A mixture of 1,2,3,4-tetrahydroquinoline-6-sulfonyl hydrazide (1.0 eq) and a substituted aldehyde or ketone (1.1 eq) in ethanol is refluxed for 4-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the final product.

Protocol 2: Proposed Synthesis of Quinolin-6-yloxyacetamide Derivatives (Tubulin Polymerization Inhibitors)

This protocol outlines a proposed pathway from this compound to quinolin-6-yloxyacetamides.

Step 1: Dehydrogenation of this compound to 6-Bromoquinoline

-

A mixture of this compound (1.0 eq) and a suitable dehydrogenating agent (e.g., 10% Pd/C) in a high-boiling solvent (e.g., xylene) is refluxed for 12-24 hours.

-

The reaction is monitored by GC-MS or TLC.

-

After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-bromoquinoline.

Step 2: Conversion of 6-Bromoquinoline to 6-Hydroxyquinoline

-

A mixture of 6-bromoquinoline (1.0 eq), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO) is heated with a source of hydroxide (e.g., NaOH or KOH) under an inert atmosphere.

-

The reaction is stirred at high temperature (e.g., 100-150 °C) for 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and neutralized with acid.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give 6-hydroxyquinoline.

Step 3: Synthesis of Ethyl 2-((quinoline-6-yl)oxy)acetate

-

To a solution of 6-hydroxyquinoline (1.0 eq) in a solvent like acetone or DMF, add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add ethyl bromoacetate (1.2 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.

-

After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the ester product.

Step 4: Synthesis of Quinolin-6-yloxyacetamide

-

The ethyl 2-((quinoline-6-yl)oxy)acetate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol).

-

A solution of the desired amine (e.g., ammonia, or a primary/secondary amine) is added, and the mixture is stirred at room temperature or heated as required.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to yield the final quinolin-6-yloxyacetamide.

References

Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from 6-Bromo-1,2,3,4-tetrahydroquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-1,2,3,4-tetrahydroquinoline is a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Its unique structure, featuring a reactive bromine atom on the benzene ring and a saturated heterocyclic amine, allows for diverse chemical transformations. This document provides detailed protocols for the synthesis of three distinct classes of fused heterocyclic compounds derived from this compound: triazolo[4,5-f]tetrahydroquinolines, pyrazolo[4,3-f]tetrahydroquinolines, and pyrano[3,2-f]tetrahydroquinolines. These fused systems are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of new therapeutic agents.

The synthetic strategies outlined below utilize modern catalytic methods, including the Buchwald-Hartwig amination, to construct key intermediates, followed by intramolecular cyclization reactions to build the desired heterocyclic rings.

Protocol 1: Synthesis of a Novel Triazolo[4,5-f]tetrahydroquinoline Derivative

This protocol describes a two-step synthesis of a triazolo-fused tetrahydroquinoline. The first step involves a Buchwald-Hartwig amination to introduce a hydrazine moiety, which is then cyclized in the second step to form the triazole ring.

Experimental Protocol

Step 1: Synthesis of 6-Hydrazinyl-1,2,3,4-tetrahydroquinoline

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Josiphos SL-J009-1 (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Add anhydrous, degassed toluene via syringe.

-

Add hydrazine hydrate (1.2 equiv.) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-hydrazinyl-1,2,3,4-tetrahydroquinoline.

Step 2: Synthesis of 1,2,3,7,8,9-Hexahydro-6H-[1][2][3]triazolo[4,5-f]quinoline

-

Dissolve 6-hydrazinyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in formic acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the final triazolo-fused tetrahydroquinoline.

Data Presentation

| Step | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 6-Hydrazinyl-1,2,3,4-tetrahydroquinoline | Pd₂(dba)₃ / Josiphos | Toluene | 100 | 12-18 | 75-85 |

| 2 | 1,2,3,7,8,9-Hexahydro-6H-[1][2][3]triazolo[4,5-f]quinoline | Formic Acid | Formic Acid | 100-110 | 4-6 | 80-90 |

Workflow Diagram

Protocol 2: Synthesis of a Novel Pyrazolo[4,3-f]tetrahydroquinoline Derivative

This protocol outlines the synthesis of a pyrazolo-fused tetrahydroquinoline via a preliminary Buchwald-Hartwig amination to form an N-arylated intermediate, followed by an intramolecular cyclization.

Experimental Protocol

Step 1: N-Arylation of this compound

-

In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), 2-hydrazinopyridine (1.1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), XPhos (5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 6-(2-pyridinylhydrazinyl)-1,2,3,4-tetrahydroquinoline.

Step 2: Intramolecular Cyclization to form Pyrazolo[4,3-f]tetrahydroquinoline

-

Dissolve the product from Step 1 (1.0 equiv.) in a mixture of acetic acid and ethanol (1:1).

-

Heat the solution to reflux for 8-12 hours.

-

Monitor the formation of the pyrazolo[4,3-f]tetrahydroquinoline derivative by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography to yield the desired pyrazolo-fused tetrahydroquinoline.

Data Presentation

| Step | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 6-(2-Pyridinylhydrazinyl)-1,2,3,4-tetrahydroquinoline | Pd₂(dba)₃ / XPhos | 1,4-Dioxane | 110 | 18-24 | 70-80 |

| 2 | Pyrazolo[4,3-f]tetrahydroquinoline derivative | Acetic Acid | Acetic Acid/Ethanol | Reflux | 8-12 | 65-75 |

Workflow Diagram

Protocol 3: Synthesis of a Novel Pyrano[3,2-f]tetrahydroquinoline Derivative

This protocol details a multi-step synthesis of a pyrano-fused tetrahydroquinoline, which involves the initial conversion of the bromo-substituent to a hydroxyl group, followed by a Pechmann condensation to construct the pyranone ring.

Experimental Protocol

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol

-

To a solution of this compound (1.0 equiv.) in a mixture of tert-butanol and water (4:1) add copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium hydroxide (2.5 equiv.).

-

Heat the mixture to reflux for 24-36 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and acidify with 1M HCl.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 1,2,3,4-tetrahydroquinolin-6-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 8,9-Dihydro-7H-pyrano[3,2-f]quinolin-10(6H)-one

-

To a mixture of 1,2,3,4-tetrahydroquinolin-6-ol (1.0 equiv.) and ethyl acetoacetate (1.2 equiv.), add concentrated sulfuric acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrano-fused tetrahydroquinoline.

Data Presentation

| Step | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1,2,3,4-Tetrahydroquinolin-6-ol | CuI / L-proline | t-BuOH/H₂O | Reflux | 24-36 | 60-70 |

| 2 | 8,9-Dihydro-7H-pyrano[3,2-f]quinolin-10(6H)-one | H₂SO₄ | None | 0 - RT | 12-16 | 70-80 |

Workflow Diagram

References

Scale-Up Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline for Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract